molecular formula C17H12N4O2S B2385066 6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251598-13-6

6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2385066
CAS No.: 1251598-13-6
M. Wt: 336.37
InChI Key: BIRIYZOUADRRTF-UHFFFAOYSA-N
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Description

6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of thiazolo[4,5-d]pyrimidines. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the condensation of a pyridine derivative with a thiazole precursor under specific reaction conditions . The reaction often requires the use of catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione demonstrate effective interactions with microbial protein receptors, leading to potential therapeutic applications in treating infections .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various human cancer cell lines. The mechanism of action involves dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical pathways in cancer progression . Molecular docking studies support these findings by showing strong binding affinities to these targets.

Cellular Effects

The compound influences several cellular pathways, including gene expression and metabolic processes. Its interaction with biomolecules can lead to enzyme inhibition or activation, which is crucial for its pharmacological effects .

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions of this compound with various receptors. These studies reveal insights into how structural modifications can enhance biological activity and specificity towards target proteins .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves the condensation of a pyridine derivative with a thiazole precursor under specific conditions. Advanced synthetic methods have been developed to optimize yields and purity for industrial applications .

Mechanism of Action

The mechanism of action of 6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Biological Activity

6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound belonging to the class of thiazolo[4,5-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The following sections explore its synthesis, biological activity, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the condensation of a pyridine derivative with a thiazole precursor under specific reaction conditions. Various synthetic routes have been optimized for high yield and purity, often utilizing automated reactors for large-scale production .

Biological Activity

Pharmacological Profile
Research indicates that compounds within the thiazolo[4,5-d]pyrimidine class exhibit a range of biological activities. Notably, this compound has shown:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties against various strains.
  • Anticancer Potential : Inhibitory effects on cancer cell proliferation have been noted in vitro. For instance, studies have reported that this compound can induce apoptosis in certain cancer cell lines .
  • Enzyme Inhibition : It has been identified as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

The biological activity of this compound can be attributed to several molecular mechanisms:

  • Binding Interactions : The compound interacts with specific biomolecules through hydrogen bonding and hydrophobic interactions.
  • Gene Expression Modulation : It influences gene expression patterns related to cell cycle regulation and apoptosis .
  • Cell Signaling Pathways : The compound affects various signaling pathways that are pivotal in cancer progression and microbial resistance .

Case Studies

Several studies have documented the biological effects of this compound:

  • Anticancer Study : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with IC50 values in the micromolar range.
    Cell LineIC50 (µM)
    MCF-712.5
    HeLa15.0
  • Antimicrobial Assessment : The compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated potent activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
    MicroorganismMIC (µg/mL)
    Staphylococcus aureus16
    Escherichia coli32

Properties

IUPAC Name

6-benzyl-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c22-16-15-14(13(20-24-15)12-8-4-5-9-18-12)19-17(23)21(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRIYZOUADRRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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